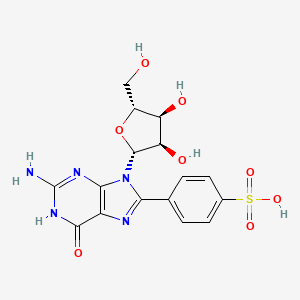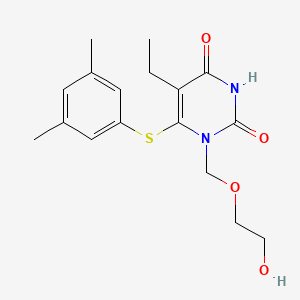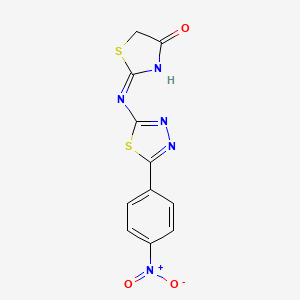
6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-2-thiothymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound that belongs to the class of thio-substituted pyrimidines. This compound is characterized by its unique structure, which includes a thioether linkage, a hydroxyethoxy group, and a thioxo-dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps:
-
Formation of the Thioether Linkage: : The initial step involves the reaction of 3,5-dimethylphenylthiol with an appropriate halogenated precursor to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Construction of the Pyrimidine Core: : The next step involves the cyclization of the intermediate with a suitable urea derivative to form the pyrimidine core. This reaction is typically conducted under reflux conditions in a solvent such as ethanol or methanol.
-
Introduction of the Hydroxyethoxy Group: : The final step involves the alkylation of the pyrimidine core with a hydroxyethoxy-containing reagent. This reaction is usually performed in the presence of a base such as sodium hydroxide or potassium tert-butoxide in a polar solvent like tetrahydrofuran (THF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
-
Reduction: : Reduction reactions can target the thioxo group, converting it to a thiol or thioether. Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
-
Substitution: : The hydroxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or halides. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiols and Thioethers: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for understanding its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may be used in the development of specialty chemicals, agrochemicals, and materials science. Its unique properties can be leveraged to create new products with enhanced performance characteristics.
作用機序
The mechanism of action of 6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and thioxo groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The hydroxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
類似化合物との比較
Similar Compounds
6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar compounds include other thio-substituted pyrimidines and derivatives with similar functional groups.
Uniqueness
The uniqueness of 6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
137897-73-5 |
|---|---|
分子式 |
C16H20N2O3S2 |
分子量 |
352.5 g/mol |
IUPAC名 |
6-(3,5-dimethylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H20N2O3S2/c1-10-6-11(2)8-13(7-10)23-15-12(3)14(20)17-16(22)18(15)9-21-5-4-19/h6-8,19H,4-5,9H2,1-3H3,(H,17,20,22) |
InChIキー |
ONCRUJZZJRECMH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC(=S)N2COCCO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B12921260.png)


![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)



![[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12921305.png)
![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)


![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)

